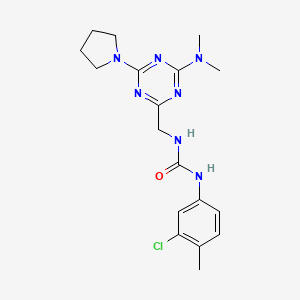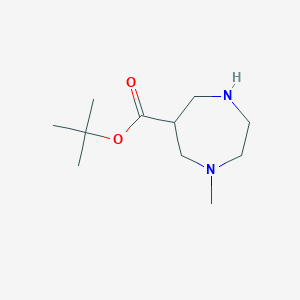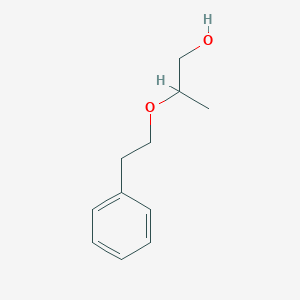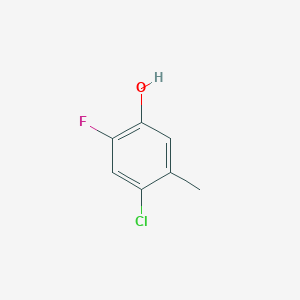![molecular formula C16H13FN2S B2502567 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole CAS No. 862977-16-0](/img/structure/B2502567.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 3,4-dihydroisoquinoline, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .
Synthesis Analysis
3,4-Dihydroisoquinoline derivatives can be synthesized using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinoline derivatives, which are often used in plant disease management .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis
3,4-Dihydroisoquinoline derivatives can undergo various chemical reactions. For example, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for synthesis of isoindole and isoquinoline derivatives via 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates .科学的研究の応用
- The compound’s unique structure makes it a promising candidate for cancer research. Researchers investigate its potential as an antiproliferative agent against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular processes .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, remain a significant challenge. Scientists explore the compound’s neuroprotective properties. It could potentially modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress .
- Chronic inflammation contributes to several diseases. This compound’s benzothiazole moiety may exhibit anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways, cytokine production, and immune responses .
- The compound’s benzothiazole scaffold has attracted attention in antimicrobial research. Studies explore its activity against bacteria, fungi, and parasites. It may serve as a lead compound for novel antibiotics or antifungal agents .
- Fluorescent derivatives of this compound could find applications in molecular imaging. Researchers aim to develop probes for detecting specific cellular targets, aiding early disease diagnosis and monitoring treatment responses .
- Medicinal chemists use computational methods to optimize the compound’s structure. By modifying substituents, they aim to enhance its pharmacological properties, bioavailability, and selectivity. Rational drug design may lead to novel therapeutic agents .
Anticancer Research
Neurological Disorders
Anti-Inflammatory Activity
Antimicrobial Potential
Molecular Imaging and Diagnostics
Medicinal Chemistry and Drug Design
作用機序
将来の方向性
The future directions in the study of these compounds could involve further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . Additionally, computational modeling studies could provide further insights into the binding preferences of these compounds .
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBODKXLWCIWJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2502485.png)


![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)

![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)
![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)
![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)
![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)
![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)
![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)

